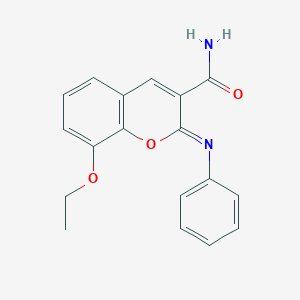

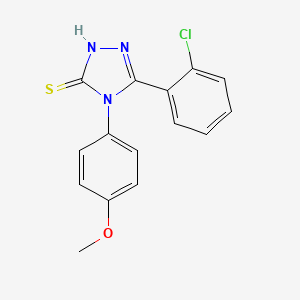

N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide" is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structural motifs and potential biological activities. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been studied for their anti-tubercular activity , and novel pyrazole carboxamide derivatives containing a piperazine moiety have been synthesized and structurally characterized . Additionally, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride has been investigated as a Rho kinase inhibitor , and 4-alkyl-1-(o-methoxyphenyl)piperazines have been evaluated for their affinity to 5-HT1A and 5-HT2 receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include acylation, deprotection, and salt formation . For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was optimized to afford the product in 53% overall yield with high purity . Similarly, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, with some compounds exhibiting significant anti-tubercular activity .

Molecular Structure Analysis

X-ray crystallography has been used to confirm the structure of novel pyrazole carboxamide derivatives . This technique is crucial for determining the precise molecular geometry, which is essential for understanding the interaction of these compounds with biological targets. The molecular interactions of the synthesized compounds have also been studied using docking studies to reveal their suitability for further development .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the introduction of various functional groups to the core structure. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocyclic components .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a piperazine moiety can affect the solubility and the potential for forming salts, which is important for the bioavailability of the compound . The cytotoxicity of these compounds has also been evaluated, with some showing non-toxicity to human cells, which is a desirable property for potential therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Structure Characterisation

- Novel pyrazole carboxamide derivatives containing a piperazine moiety, which includes the mentioned compound, have been synthesized. Their structures were confirmed by X-ray crystal analysis, showcasing the development of new chemical entities in pharmaceutical research (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).

Radiotracer Development for PET Imaging

- N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide derivatives have been investigated for their potential as radiotracers in PET imaging, particularly in studying cannabinoid receptors in the brain. This underscores their application in neuroimaging and neuropharmacology research (†. R. Katoch-Rouse, A. Horti, 2003).

Cytotoxicity and Antimicrobial Activity

- Derivatives of this compound were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research and the development of potential anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

- Additionally, some derivatives have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (A. H. Shamroukh, A. E. Rashad, Hatem S. Ali, F. Abdel-Megeid, 2013).

Advancements in Radioligand Synthesis

- Compounds structurally similar to N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, highlighting their relevance in neuroscience and pharmacology research (Mingzhang Gao, Min Wang, G. Hutchins, Q. Zheng, 2008).

Chemical Modification for Therapeutic Applications

- The chemical modification of this compound class, aiming to improve pharmacological profiles, has been studied. These modifications are crucial in the development of new drugs with better efficacy and tolerability (Cunbin Nie, Qifei Li, Y. Qiao, Jing Hu, Mengkang Gao, Yusui Wang, Zhenrui Qiao, Qiang Wang, Lin Yan, Hai Qian, 2020).

Synthesis for Central Nervous System Disorders

- The compound's derivatives have been synthesized as potential Rho kinase inhibitors for treating central nervous system disorders, demonstrating its applicability in neurotherapeutics (Daiyan Wei, Ligong Chen, Xilong Yan, Yang Li, Jianye Li, Dong-hua Wang, 2016).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-15-16(2)26-29(17(15)3)21-10-9-20(24-25-21)27-11-13-28(14-12-27)22(30)23-18-7-5-6-8-19(18)31-4/h5-10H,11-14H2,1-4H3,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJAQBKYFNYDSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)

![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)